molecular formula C25H25N3O6S B15034318 Ethyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Ethyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B15034318
M. Wt: 495.5 g/mol
InChI Key: MHBBKYYPBBRVQM-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tetrahydropyridine ring substituted with cyano, methoxyphenyl, and sulfanyl groups, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

The synthesis of Ethyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of various substituents. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the tetrahydropyridine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of cyano, methoxyphenyl, and sulfanyl groups using suitable reagents and conditions.

    Esterification: Formation of the ethyl ester group through esterification reactions.

Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to reduce the cyano group to an amine or other functional groups.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 5-cyano-4-(2-methoxyphenyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can be compared with similar compounds, such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.

Properties

Molecular Formula

C25H25N3O6S

Molecular Weight

495.5 g/mol

IUPAC Name

ethyl 5-cyano-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C25H25N3O6S/c1-4-34-25(31)22-21(17-10-5-6-11-19(17)33-3)18(13-26)24(28-23(22)30)35-14-20(29)27-15-8-7-9-16(12-15)32-2/h5-12,21-22H,4,14H2,1-3H3,(H,27,29)(H,28,30)

InChI Key

MHBBKYYPBBRVQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2=CC(=CC=C2)OC)C#N)C3=CC=CC=C3OC

Origin of Product

United States

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